molecular formula C20H22N2O4 B4940707 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate CAS No. 6085-80-9

4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate

Cat. No.: B4940707
CAS No.: 6085-80-9
M. Wt: 354.4 g/mol
InChI Key: AVKPSOQHBCPRRY-UHFFFAOYSA-N
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Description

4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate is an organic compound with a complex structure

Properties

IUPAC Name

[4-[[3-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(2)12-21-19(24)16-5-4-6-17(11-16)22-20(25)15-7-9-18(10-8-15)26-14(3)23/h4-11,13H,12H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKPSOQHBCPRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387275
Record name STK292527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-80-9
Record name STK292527
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl acetate with 3-[(2-methylpropyl)carbamoyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl benzoate
  • 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl butyrate

Uniqueness

Compared to similar compounds, 4-({3-[(2-methylpropyl)carbamoyl]phenyl}carbamoyl)phenyl acetate is unique due to its specific functional groups and structural configuration

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